2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-
Description
The compound “2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-” is a pyridine derivative featuring a 3-substituted methoxy group linked to a 5-amino-2-chlorophenyl moiety. Structurally, it combines a pyridinamine core with a chlorinated aromatic ether, which may confer unique physicochemical and biological properties. For instance, similar compounds are synthesized via nucleophilic substitution reactions involving chloropyrimidines or pyridines and aromatic amines or phenols, as seen in and .
The methoxy group’s position on the pyridine ring could further modulate solubility and metabolic stability, as observed in studies on geranylphenol derivatives () .
Properties
CAS No. |
642084-32-0 |
|---|---|
Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
3-[(5-amino-2-chlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H12ClN3O/c13-10-4-3-9(14)6-8(10)7-17-11-2-1-5-16-12(11)15/h1-6H,7,14H2,(H2,15,16) |
InChI Key |
ZCUURLMVJIDKHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- typically involves the reaction of 2-chloro-3-nitropyridine with 5-amino-2-chlorophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the amino group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyridine derivatives exhibit notable antimicrobial properties. The presence of amino and methoxy groups in 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- may enhance its effectiveness against various pathogens.
- Mechanism of Action : Pyridine compounds often disrupt bacterial cell membranes or inhibit essential metabolic pathways. For instance, studies have shown that certain pyridine derivatives can effectively combat Gram-negative bacteria such as Escherichia coli and Salmonella typhi by interfering with their growth mechanisms .
- Case Study : In a comparative study, derivatives similar to 2-Pyridinamine demonstrated reduced Minimum Inhibitory Concentration (MIC) values when combined with gold nanoparticles, suggesting synergistic effects that enhance their antimicrobial potency .
Anti-inflammatory Properties
The anti-inflammatory potential of pyridine derivatives has garnered attention in recent years. Compounds like 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- may exhibit this activity through the inhibition of cyclooxygenase enzymes (COX).
- Research Findings : Studies have indicated that certain pyridine derivatives can significantly inhibit COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory response. For instance, compounds with similar structural features have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Experimental Evidence : In vivo models demonstrated that specific pyridine derivatives reduced edema and inflammation markers more effectively than traditional treatments .
Anticancer Activity
The anticancer potential of 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- is another area of active research. Its structural components may contribute to its ability to inhibit cancer cell proliferation.
- Mechanism : Pyridine-based compounds are known to interfere with cellular signaling pathways involved in cancer progression. For example, they may inhibit tubulin polymerization or affect the activity of key enzymes involved in tumor metabolism .
- Case Studies : Recent investigations have highlighted the efficacy of pyridine derivatives against various cancer cell lines, including colorectal and breast cancer. A library of thieno[2,3-b]pyridine analogues was tested, revealing several compounds with over 85% inhibition rates in cell growth assays .
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Enhanced potency with gold nanoparticles |
| Anti-inflammatory | COX enzyme inhibition | Comparable IC50 values to celecoxib |
| Anticancer | Inhibition of cell proliferation | Over 85% growth inhibition in cancer assays |
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Substituent-Driven Comparative Analysis
Key Observations:
Methoxy Group Impact: In geranylphenols (), antifungal activity increases with methoxy groups in non-acetylated derivatives (monomethoxy < dimethoxy < trimethoxy), while acetylated derivatives show the opposite trend . The target compound’s methoxy group, positioned para to the amino group, may enhance hydrogen bonding or π-π stacking in biological targets. Trifluoromethyl groups (as in ) increase lipophilicity and metabolic resistance compared to the target compound’s amino group .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods in , where chloropyrimidines react with amines under acidic conditions . By contrast, trifluoromethyl-substituted analogs () may require specialized fluorination steps.
Biological Activity
2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- is a compound with potential therapeutic applications due to its diverse biological activities. This article aims to compile and analyze the available research findings on its biological activity, focusing on its anti-inflammatory, antitumor, and other pharmacological effects.
Chemical Structure and Properties
The chemical formula of 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- is with a molecular weight of 302.75 g/mol. Its structure includes a pyridinamine moiety linked to a methoxy-substituted chlorophenyl group, which is crucial for its biological activity.
1. Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of pyridine derivatives, including 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-. In a study assessing various pyridine derivatives, it was found that certain compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |
|---|---|---|
| 2-Pyridinamine derivative | 0.04 μM | 0.04 μM |
| Celecoxib (control) | 0.04 μM | 0.04 μM |
The results indicate that the compound's structural features enhance its ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins .
2. Antitumor Activity
The antitumor activity of this compound has also been evaluated against various cancer cell lines. A study demonstrated that derivatives of pyridine compounds showed promising results in inhibiting tumor cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 15.6 |
| NCI-H1975 | >50 |
| MDA-MB-231 | <0.3 |
These results suggest that modifications in the compound's structure can significantly affect its cytotoxic activity against cancer cells. The introduction of specific substituents enhances selectivity and potency against certain cell types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-.
Key Findings:
- The presence of electron-donating groups on the aromatic ring increases COX inhibition.
- Substituents at specific positions on the pyridine core can enhance antitumor activity.
- The methoxy group plays a critical role in modulating both anti-inflammatory and anticancer properties.
Case Study 1: Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of several pyridine derivatives in carrageenan-induced paw edema models in rats. The derivatives demonstrated significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug.
Case Study 2: Antitumor Efficacy
In vitro assays were conducted using various human cancer cell lines to evaluate the cytotoxic effects of pyridine derivatives. Results indicated that certain modifications led to enhanced activity against specific cancer types, particularly lung and breast cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
